

A Comprehensive Guide to the Absolute Configuration of Burnettramic Acid A

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Compound of Interest

Compound Name: *Burnettramic acid A*

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This technical document provides an in-depth analysis of the absolute configuration of **Burnettramic acid A**, a potent antifungal agent. The structural elucidation and stereochemical assignment of this complex natural product have been a subject of significant research, culminating in a revised structure and the definitive determination of its absolute stereochemistry. This guide summarizes the key findings, experimental methodologies, and supporting data that have established the complete stereochemical structure of **Burnettramic acid A**.

Introduction

Burnettramic acid A is a unique bolaamphiphilic pyrrolizidinedione antibiotic isolated from the terrestrial fungus *Aspergillus burnettii* and also from co-cultures of marine *Aspergillus* strains.[1] [2] It exhibits potent antifungal activity, particularly against *Candida albicans*, making it a molecule of interest for drug development.[1] The initially proposed structure, based on spectroscopic analysis, left the absolute configuration of the pyrrolizidinedione unit and the relative stereochemistry of the long alkyl chain unassigned.[1] Subsequent detailed

investigations led to a structural revision and the unambiguous assignment of all stereocenters.

[1][3]

Revised Structure and Absolute Configuration

The definitive absolute configuration of **Burnettramic acid A** was determined to be (2'S, 4'R, 4S, 6R, 17R, 21R).[4] This was established through a combination of chemical derivatization, advanced spectroscopic techniques, and computational analysis, which collectively corrected the initially proposed structure.[1][3]

Quantitative Spectroscopic and Physicochemical Data

The following table summarizes the key quantitative data for **Burnettramic acid A** and its aglycone, which were crucial for its structural elucidation and stereochemical assignment.

Property	Burnettramic Acid A	Burnettramic Acid A Aglycone	Reference(s)
Molecular Formula	C ₄₁ H ₇₂ NO ₁₂	C ₃₅ H ₆₁ NO ₈	[4][5]
High-Resolution MS	m/z 770.5049 [M+H] ⁺	-	[4]
Optical Rotation	[α] ²⁰ _D -15.6 (c 0.5, MeOH)	-	[5]
¹ H NMR (CD ₃ OD)	See Supporting Information of cited reference	See Supporting Information of cited reference	[4]
¹³ C NMR (CD ₃ OD)	See Supporting Information of cited reference	See Supporting Information of cited reference	[4]

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of **Burnettramic acid A** relied on several key experimental procedures.

To determine the absolute configurations of the secondary alcohols at C17 and C21, the aglycone of **Burnettramic acid A** was derivatized with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl (MTPA) chloride.

- Protocol:
 - The aglycone of **Burnettramic acid A** was dissolved in dry pyridine.
 - (R)-MTPA-Cl was added, and the reaction was stirred at room temperature.
 - The reaction was quenched, and the (S)-MTPA ester was purified by HPLC.
 - The same procedure was followed using (S)-MTPA-Cl to yield the (R)-MTPA ester.
 - ^1H NMR spectra of both diastereomeric MTPA esters were recorded.
 - The differences in chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) for the protons adjacent to the carbinol centers were calculated to assign the absolute configurations.

The absolute configuration of the hydroxyproline (Hyp) unit within the pyrrolizidinedione core was determined by Marfey's method after acidic hydrolysis.

- Protocol:
 - **Burnettramic acid A** was hydrolyzed with 6 N HCl at 110 °C for 24 hours.
 - The hydrolysate was neutralized and then reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent).
 - Standard D- and L-trans-4-hydroxyproline were also derivatized with L-FDAA.
 - The retention times of the resulting derivatives were compared using LC-MS analysis.
 - The analysis revealed the presence of trans-L-Hyp (2'S, 4'R) in the hydrolysate.[1][4]

Density functional theory (DFT) calculations of NMR chemical shifts and electronic circular dichroism (ECD) spectra were employed to confirm the stereochemical assignments.

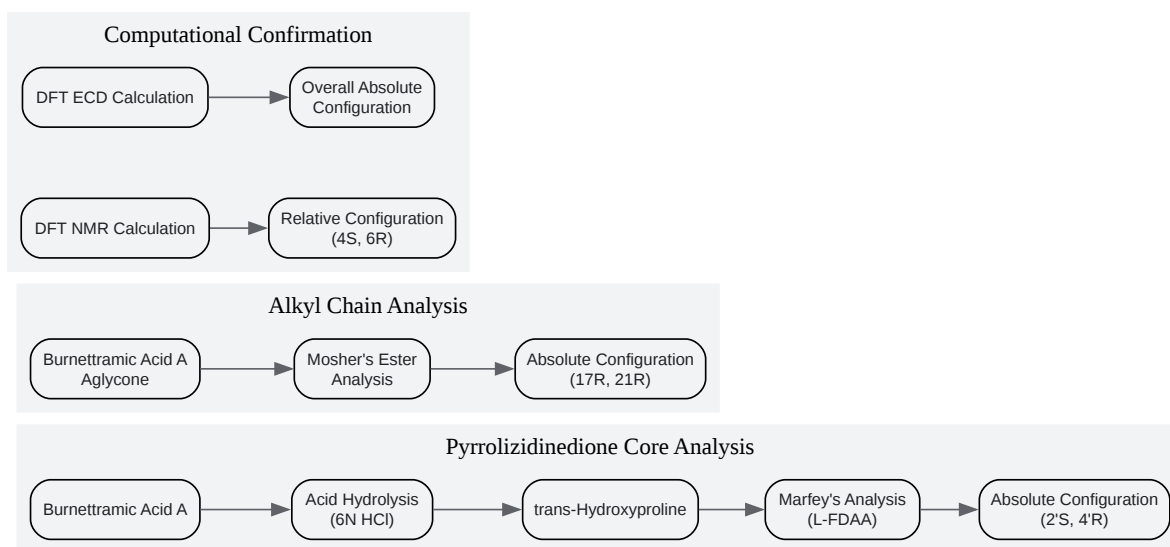
- Protocol:
 - Truncated model structures representing the different possible stereoisomers were generated.
 - Ab initio NMR calculations were performed on these model structures.
 - The calculated NMR data were compared with the experimental data to determine the best fit for the relative configurations of the C4 and C6 methyl groups.[1]
 - ECD spectra were calculated for the possible absolute configurations and compared with the experimental spectrum to confirm the overall absolute stereochemistry.[4]

Total Synthesis Confirmation

The enantioselective total synthesis of the aglycone of **Burnettramic acid A** has been achieved, providing ultimate confirmation of the revised structure and its absolute configuration. [6] The synthetic route provided a sample with spectroscopic data identical to that of the natural product-derived aglycone.[6]

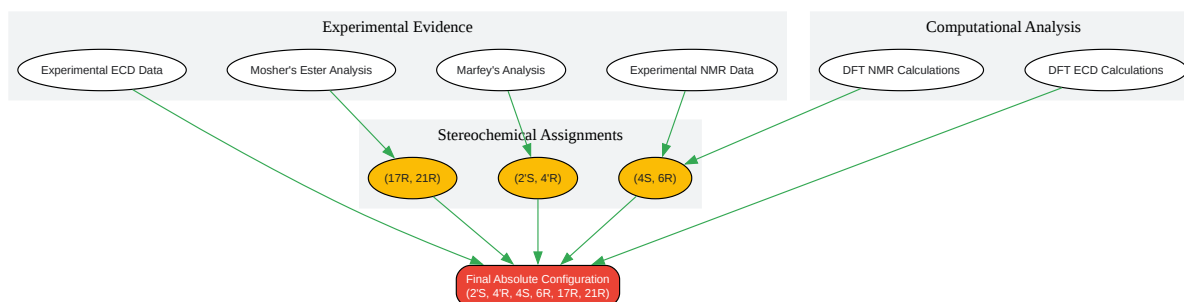
Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the key workflows and logical steps in the determination of the absolute configuration of **Burnettramic acid A**.



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Caption: Workflow for the stereochemical determination of **Burnettramic acid A**.



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Caption: Logical relationships in the assignment of **Burnettramic acid A**'s absolute configuration.

Conclusion

The absolute configuration of **Burnettramic acid A** has been unequivocally established through a rigorous combination of chemical degradation and derivatization, advanced spectroscopic methods, and computational chemistry. The confirmed (2'S, 4'R, 4S, 6R, 17R, 21R) stereochemistry provides a solid foundation for future research, including its total synthesis, the development of synthetic analogs, and studies into its mechanism of action and structure-activity relationships. This detailed understanding is critical for advancing **Burnettramic acid A** as a potential therapeutic agent.

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